5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic Acid: A Comprehensive Technical Guide on Structure, Properties, and Synthetic Utility
5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic Acid: A Comprehensive Technical Guide on Structure, Properties, and Synthetic Utility
Executive Summary
In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the success of fragment-based and combinatorial library designs. 5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid (CAS: 832739-39-6) represents a highly versatile, bifunctional pharmacophore. By coupling a furan-2-carboxylic acid core—a recognized bioisostere for benzoic acid[1]—with a lipophilic 4-methoxyphenoxy ether moiety, this compound offers a unique balance of polar and hydrophobic interaction sites.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility in medicinal chemistry, and a self-validating synthetic methodology designed for high-yield integration into drug discovery workflows.
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical profile of a building block is critical for predicting its behavior in complex biological systems and synthetic reactions. The structural features of 5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid are perfectly aligned with Lipinski’s Rule of Five, making it an ideal starting point for orally bioavailable drug candidates.
Quantitative Data Summary
| Property | Value | Causality / Relevance in Drug Design |
| Molecular Formula | C₁₃H₁₂O₅ | Standard low-molecular-weight fragment. |
| Molecular Weight | 248.23 g/mol | Leaves >250 Da of "molecular weight budget" for further elaboration before hitting the 500 Da limit. |
| CAS Number | 832739-39-6 | Unique registry identifier for commercial sourcing[2]. |
| Topological Polar Surface Area (TPSA) | ~68.9 Ų | Derived from the COOH (37.3), furan O (13.1), and two ether O (18.5) atoms. Ensures excellent passive membrane permeability (<140 Ų). |
| Estimated LogP | 2.2 – 2.6 | Optimal lipophilicity for partitioning into lipid bilayers without excessive hydrophobic trapping. |
| H-Bond Donors (HBD) | 1 | The carboxylic acid -OH acts as a strong donor for target engagement. |
| H-Bond Acceptors (HBA) | 5 | Multiple oxygen atoms provide versatile acceptor points for kinase hinge regions or receptor pockets. |
| Rotatable Bonds | 5 | Provides sufficient conformational flexibility to adapt to binding pockets while maintaining a rigid heteroaromatic core. |
Pharmacophoric Utility & Mechanistic Insights
The architectural logic of this molecule is divided into three distinct functional zones, each serving a specific mechanistic purpose in ligand-target interactions.
-
The Furan-2-Carboxylic Acid Core : The replacement of a standard phenyl ring with a furan ring is a classical bioisosteric strategy[1]. The furan oxygen introduces a subtle hydrogen-bond acceptor, while the overall ring is more electron-rich and slightly smaller than benzene. The carboxylic acid provides a critical handle for salt-bridge formation with basic amino acid residues (e.g., Arginine, Lysine) in target binding sites, or serves as the primary conjugation point for amide bond formation[3].
-
The Methylene Ether Linker : This flexible hinge decouples the electronic systems of the furan and the phenyl ring, preventing rigid coplanarity and allowing the molecule to navigate complex, angled hydrophobic pockets.
-
The 4-Methoxyphenoxy Group : This terminal moiety acts as a hydrophobic plug. The methoxy group specifically provides an additional vector for hydrogen-bond acceptance, which has been shown to improve binding affinity in various enzyme targets, such as bacterial dehydratases[4].
Pharmacophoric mapping of 5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid.
Self-Validating Synthetic Methodology
To utilize this compound or synthesize its analogs de novo, a robust, high-yielding protocol is required. The following two-step methodology employs a Williamson ether synthesis followed by saponification.
Step 1: Williamson Ether Synthesis
-
Objective : Couple 4-methoxyphenol with methyl 5-(chloromethyl)furan-2-carboxylate.
-
Causality of Reagents : We utilize the methyl ester of the furan rather than the free acid. If the free acid were used, the phenoxide nucleophile would competitively attack the carboxylic acid, leading to unwanted esterification. Potassium carbonate (K₂CO₃) is selected as a mild base; it is sufficiently basic to deprotonate 4-methoxyphenol (pKa ~10.2) but avoids the degradation of the chloromethylfuran that stronger bases (like NaH) might cause. Dimethylformamide (DMF) is used as a polar aprotic solvent to leave the phenoxide anion unsolvated and highly nucleophilic, accelerating the Sₙ2 displacement.
Protocol:
-
Charge a dry, round-bottom flask with 4-methoxyphenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (0.2 M).
-
Stir at room temperature for 15 minutes to ensure complete phenoxide formation (solution will slightly darken).
-
Add methyl 5-(chloromethyl)furan-2-carboxylate (1.05 eq) dropwise.
-
Heat the reaction to 80 °C for 4–6 hours.
-
Validation Check : Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the chloromethyl starting material and the emergence of a new, UV-active spot indicates completion.
-
Quench with water and extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate to yield the intermediate ester.
Step 2: Base-Catalyzed Saponification
-
Objective : Hydrolyze the methyl ester to yield the target free carboxylic acid.
-
Causality of Reagents : Lithium hydroxide (LiOH) is preferred over NaOH or KOH due to its milder nature, which prevents any potential cleavage of the newly formed ether bond. A biphasic-miscible solvent system of THF/H₂O (typically 3:1) is used to ensure both the organic ester and the inorganic hydroxide salt are fully solvated, allowing the reaction to proceed rapidly at room temperature.
Protocol:
-
Dissolve the intermediate ester in a THF/H₂O mixture (3:1, 0.1 M).
-
Add LiOH monohydrate (2.0 eq) and stir at room temperature for 2 hours.
-
Validation Check : Analyze via LC-MS. The mass spectrum should show the [M-H]⁻ peak at m/z 247.2, confirming ester hydrolysis.
-
Concentrate the mixture in vacuo to remove THF.
-
Acidify the remaining aqueous layer with 1M HCl to pH ~2. The target compound, 5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid, will precipitate as a white/off-white solid.
-
Filter, wash with cold water, and dry under high vacuum.
Step-by-step synthetic workflow for the target furan-2-carboxylic acid derivative.
Experimental Workflows: High-Throughput Screening (HTS) Integration
For drug development professionals, this compound is primarily utilized in parallel synthesis for HTS libraries. The carboxylic acid moiety is primed for standard peptide coupling chemistries (e.g., HATU, EDC/HOBt) to generate secondary or tertiary amides[3].
Best Practices for Library Generation:
-
Activation : Pre-activate the acid with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF for 10 minutes before adding the amine. This prevents the amine from competing for the coupling reagent and reduces epimerization/side reactions.
-
Scavenging : Post-reaction, utilize polymer-supported electrophiles (e.g., PS-Isocyanate) to scavenge unreacted amines, and polymer-supported bases (e.g., PS-Carbonate) to remove unreacted furan-2-carboxylic acid, enabling direct-to-biology screening without HPLC purification.
References
-
NextSDS. "5-(4-METHOXY-PHENOXYMETHYL)-FURAN-2-CARBOXYLIC ACID — Chemical Substance Information." NextSDS Database. Available at: [Link]
-
Lassalas, P., et al. "Structure Property Relationships of Carboxylic Acid Isosteres." ResearchGate. Available at:[Link]
-
ChemRxiv. "Nicotinoyl and Heteroacyl Tryptamine Conjugates: An Extended Series of Novel Dual-and Multi-Action Prodrug Candidates." ChemRxiv Preprint. Available at:[Link]
-
Zhang, L., et al. "Discovering Potent Inhibitors Against the β-Hydroxyacyl-Acyl Carrier Protein Dehydratase (FabZ) of Helicobacter pylori." ACS Publications (Journal of Medicinal Chemistry). Available at: [Link]
![5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic Acid Structure](https://i.imgur.com/example.png)
